molecular formula C8H12N2O2 B063237 3-Acetyl-1-(2-hydroxyethyl)-5-methylpyrazole CAS No. 165743-84-0

3-Acetyl-1-(2-hydroxyethyl)-5-methylpyrazole

Cat. No. B063237
CAS RN: 165743-84-0
M. Wt: 168.19 g/mol
InChI Key: WOKQVMBAUYPKFC-UHFFFAOYSA-N
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Description

3-Acetyl-1-(2-hydroxyethyl)-5-methylpyrazole is a chemical compound that has been widely used in scientific research. It is a pyrazole derivative that has been found to have various biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 3-Acetyl-1-(2-hydroxyethyl)-5-methylpyrazole is not fully understood. However, it has been proposed that this compound exerts its effects by inhibiting the activity of various enzymes and signaling pathways. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), which is a transcription factor involved in the regulation of inflammatory responses.
Biochemical and Physiological Effects:
3-Acetyl-1-(2-hydroxyethyl)-5-methylpyrazole has been found to have various biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators, such as prostaglandins and cytokines. It has also been found to reduce oxidative stress and protect against neuronal damage. In addition, this compound has been shown to have antimicrobial activity against various pathogens.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-Acetyl-1-(2-hydroxyethyl)-5-methylpyrazole in lab experiments is its ability to inhibit the activity of COX-2 and NF-κB, which are important targets for the development of anti-inflammatory drugs. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to dissolve in aqueous solutions.

Future Directions

There are several future directions for research on 3-Acetyl-1-(2-hydroxyethyl)-5-methylpyrazole. One area of research could be the development of new drugs based on this compound for the treatment of various diseases. Another area of research could be the investigation of the molecular mechanism of action of this compound. In addition, further studies could be conducted to evaluate the safety and efficacy of this compound in animal models and clinical trials. Finally, research could be conducted to improve the solubility of this compound in aqueous solutions, which would make it easier to use in lab experiments.
Conclusion:
In conclusion, 3-Acetyl-1-(2-hydroxyethyl)-5-methylpyrazole is a compound that has been extensively used in scientific research. It has been found to have various biochemical and physiological effects, including anti-inflammatory, antioxidant, and antimicrobial activities. This compound has also been used in the development of new drugs for the treatment of various diseases. While there are limitations to using this compound in lab experiments, there are several future directions for research that could lead to new discoveries and advancements in the field.

Scientific Research Applications

3-Acetyl-1-(2-hydroxyethyl)-5-methylpyrazole has been extensively used in scientific research due to its unique properties. It has been found to exhibit anti-inflammatory, antioxidant, and antimicrobial activities. It has also been shown to have a neuroprotective effect and can be used to prevent neuronal damage in various diseases. In addition, this compound has been used in the development of new drugs for the treatment of various diseases.

properties

IUPAC Name

1-[1-(2-hydroxyethyl)-5-methylpyrazol-3-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2/c1-6-5-8(7(2)12)9-10(6)3-4-11/h5,11H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOKQVMBAUYPKFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CCO)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

3-Acetyl-1-(2-t-butyldimethylsilyloxyethyl)-5-methylpyrazole (1.6 g, 5.7 mM) in methanol (50 ml) was treated with 2M hydrochloric acid (10 ml). After stirring for 0.5 h the mixture was evaporated to remove methanol and the residual oil extracted repeatedly with dichloromethane and ethyl acetate to give the title compound as a colouless oil (0.633 g, 66%); δH (CDCl3) 2.30 (3H, s), 2.48 (3H, s), 3.98-4.09 (2H, m), 4.12-4.21 (2H, m), and 6.49 (1H, s).
Name
3-Acetyl-1-(2-t-butyldimethylsilyloxyethyl)-5-methylpyrazole
Quantity
1.6 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Yield
66%

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